![molecular formula C17H18N4O3 B2868606 [(1-cyanocyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate CAS No. 1209389-25-2](/img/structure/B2868606.png)
[(1-cyanocyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-cyanocyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate is a synthetic compound of interest in various scientific fields, including chemistry, biology, and pharmacology. This molecule features a complex structure, characterized by a cyanocyclohexyl group attached to an indazole ring via a carbamoyl methyl linkage. The unique arrangement of functional groups in this molecule provides it with distinct chemical properties and reactivity, making it a versatile candidate for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyanocyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate typically involves multi-step organic reactions. Common synthetic routes include:
Cyclohexylation: : Starting from cyclohexane, a cyanation process introduces the cyano group, forming cyanocyclohexane.
Carbamoylation: : Cyanocyclohexane undergoes a reaction with a carbamoyl chloride to form the cyanocyclohexylcarbamoyl intermediate.
Indazole Attachment: : The intermediate reacts with 1H-indazole-3-carboxylic acid under specific conditions to form the final product.
Reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or dimethylformamide. Temperature control and reaction time are critical to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using automated reactors and continuous flow systems. This allows for precise control over reaction parameters and ensures consistency in the quality of the final product. Process optimization includes the use of high-throughput screening to identify the most efficient reaction conditions and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-cyanocyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions using reagents such as lithium aluminum hydride can convert the cyano group to an amine, resulting in different analogs.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce various functional groups to the molecule, altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halides, organometallics
Reactions typically occur under controlled temperatures ranging from -78°C (for sensitive reactions) to reflux conditions. Solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) are often used to dissolve the reagents and facilitate the reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidized derivatives: Compounds with added oxygen atoms, leading to increased polarity and reactivity
Reduced analogs: Amine-containing analogs with potential biological activity
Substituted derivatives: Molecules with varied functional groups, enhancing the compound's versatility in different applications
Applications De Recherche Scientifique
Chemistry
In chemistry, [(1-cyanocyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it an ideal candidate for developing new materials and catalysts.
Biology
The compound's structural features allow it to interact with various biological molecules, making it valuable for studying enzyme inhibition and receptor binding. It serves as a probe in biochemical assays to explore cellular processes and molecular interactions.
Medicine
In medicine, this compound shows promise as a lead compound for drug development. Its ability to modulate specific molecular targets makes it a candidate for treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry
Industrial applications of this compound include its use in the development of agrochemicals and materials science. Its unique chemical properties enable the creation of specialized coatings, adhesives, and polymers with enhanced performance characteristics.
Mécanisme D'action
[(1-cyanocyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate exerts its effects through specific molecular interactions. The cyano group and indazole ring interact with target proteins and enzymes, inhibiting their activity or altering their function. Key molecular targets include kinases, proteases, and receptors involved in critical biological pathways. The compound's mechanism of action involves binding to the active site of these proteins, disrupting their normal function, and leading to downstream effects in cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [(1-cyanocyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate include:
[(1-cyanocyclohexyl)carbamoyl]ethyl 1H-indazole-3-carboxylate: : A structurally related compound with an ethyl group instead of a methyl group, leading to slight differences in reactivity and biological activity.
[(1-cyano-2-methylcyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate: : This analog contains an additional methyl group on the cyclohexyl ring, affecting its steric interactions and solubility.
[(1-cyano-4-hydroxycyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate: : The presence of a hydroxy group introduces hydrogen bonding potential, influencing the compound's binding affinity and selectivity.
Uniqueness
This compound stands out due to its balanced combination of functional groups, providing a unique interplay of electronic and steric effects. This uniqueness allows for versatile reactivity and broad applications across different scientific disciplines. Compared to similar compounds, it offers an optimal blend of stability, reactivity, and biological activity, making it a valuable tool for research and development.
There you have it—a comprehensive dive into this compound
Propriétés
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 1H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c18-11-17(8-4-1-5-9-17)19-14(22)10-24-16(23)15-12-6-2-3-7-13(12)20-21-15/h2-3,6-7H,1,4-5,8-10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWPJYNWFZURQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
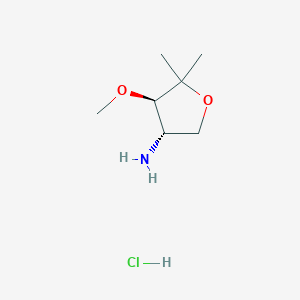
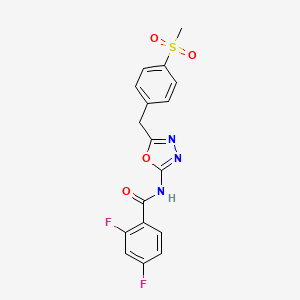
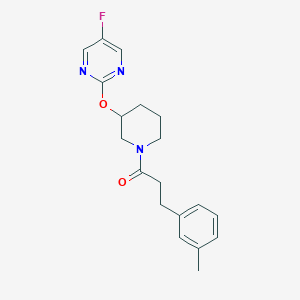
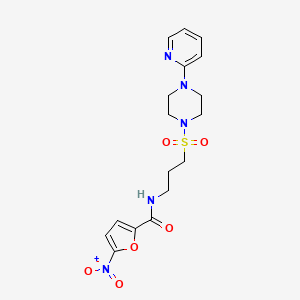
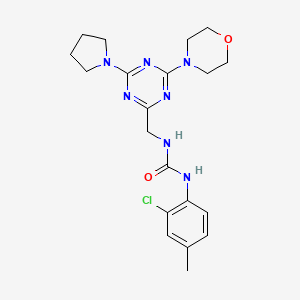
![9-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2868531.png)
![(4-(4-chlorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2868532.png)
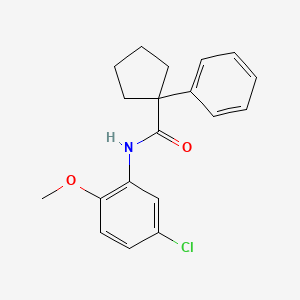
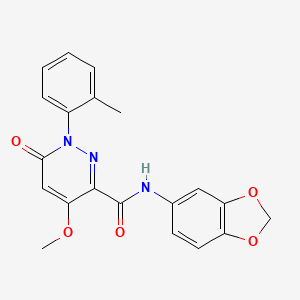
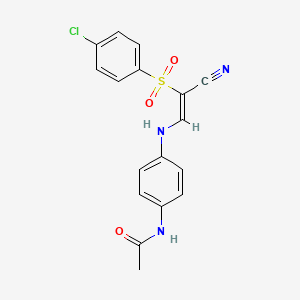
![3-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2868541.png)
![ethyl 2-[(4-chlorophenoxy)methyl]prop-2-enoate](/img/structure/B2868543.png)
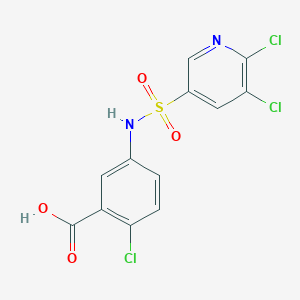
![3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-ethyl-4-methylbenzamide](/img/structure/B2868546.png)
